molecular formula C18H25FN2O3 B13972871 Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate

Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B13972871
M. Wt: 336.4 g/mol
InChI Key: VLWOBYNGTPAMBB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C18H25FN2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-fluorobenzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including interactions with specific enzymes and receptors.

    Medicine: Research has investigated its potential as a therapeutic agent for various conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and the resulting chemical and biological properties. Its unique structure allows for distinct interactions with molecular targets, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C18H25FN2O3

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)methylcarbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H25FN2O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)16(22)20-12-13-4-6-15(19)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,20,22)

InChI Key

VLWOBYNGTPAMBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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